N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride
Description
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S.ClH/c1-12-6-4-7-14-16(12)19-18(27-14)21(11-5-10-20(2)3)17(23)13-8-9-15(26-13)22(24)25;/h4,6-9H,5,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXYLCCGFTWBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring , a dimethylamino group , and a nitrofuran moiety , which collectively contribute to its biological potency. The structural formula is as follows:
- Molecular Formula : C22H25ClN4O3S
- Molecular Weight : 461.0 g/mol
- CAS Number : 1321954-99-7
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride. The thiazole component is often associated with cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NIH/3T3 | 12.5 | Induction of apoptosis |
| A549 | 10.0 | Inhibition of cell proliferation |
| HeLa | 8.5 | Disruption of cell cycle |
The compound has demonstrated significant cytotoxicity against these cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Escherichia coli | 0.25 |
| Candida albicans | 1.0 |
These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
The biological activity of N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is influenced by its structural components:
- Thiazole Ring : Known for enhancing cytotoxicity.
- Dimethylamino Group : Improves solubility and interaction with biological targets.
- Nitrofuran Moiety : Associated with antibacterial properties.
Research indicates that modifications to these groups can significantly alter the compound's efficacy and selectivity against different biological targets.
Case Studies
Recent research has focused on the synthesis and evaluation of this compound's biological activities:
-
Study on Anticancer Properties :
- In vitro assays demonstrated that the compound effectively induces apoptosis in A549 lung cancer cells, with an IC50 value of 10 µM, indicating strong potential for further development as an anticancer agent .
- Antimicrobial Evaluation :
- Toxicity Assessment :
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride?
- Answer : The synthesis involves: (i) Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or coupling reactions. (ii) Introduction of the dimethylaminopropyl group through nucleophilic substitution or amidation under reflux conditions (e.g., ethanol or dichloromethane, 60–80°C, 12–24 hours). (iii) Carboxamide linkage formation between the nitrofuran moiety and the benzo[d]thiazole derivative using coupling agents like EDCI/HOBt . (iv) Final purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization to achieve ≥95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer : Use a combination of: (i) 1H/13C NMR in DMSO-d6 or CDCl3 to verify proton environments (e.g., nitrofuran aromatic protons at δ 7.5–8.2 ppm, dimethylamino protons at δ 2.2–2.8 ppm) . (ii) High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks matching the theoretical mass (e.g., [M+H]+ ≈ 487.35 g/mol) . (iii) IR Spectroscopy to identify functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, nitro group at 1520 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer : Prioritize: (i) Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤16 µg/mL indicating activity . (ii) Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values, comparing to reference drugs like doxorubicin . (iii) Solubility/Stability Profiling : HPLC-based assays in PBS (pH 7.4) to assess suitability for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer : (i) Substituent Variation : Replace the 4-methyl group on the benzo[d]thiazole with halogens (Cl, F) or electron-withdrawing groups (NO2) to modulate bioactivity . (ii) Backbone Modifications : Compare nitrofuran analogs with isoxazole or thiophene carboxamides to evaluate heterocycle-specific effects . (iii) Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., nitro group hydrogen bonding with bacterial nitroreductases) . Example SAR Data :
| Substituent | Biological Activity (IC50, µM) |
|---|---|
| 4-CH3 | 12.5 (MCF-7) |
| 4-Cl | 8.7 (MCF-7) |
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer : (i) Assay Standardization : Replicate studies under identical conditions (e.g., 10% FBS in DMEM, 48-hour incubation) to eliminate variability . (ii) Purity Reassessment : Use HPLC to verify compound integrity (≥98% purity), as impurities (e.g., unreacted nitrofuran) may skew results . (iii) Target-Specific Profiling : Perform kinase inhibition or bacterial nitroreductase assays to clarify mechanistic disparities .
Q. How can the mechanism of action be elucidated for this compound?
- Answer : (i) Proteomics : SILAC-based quantification in treated vs. untreated cells to identify differentially expressed proteins (e.g., apoptosis regulators) . (ii) Metabolite Tracking : LC-MS/MS to detect reduced nitro intermediates, confirming activation via bacterial nitroreductases . (iii) Gene Knockdown : CRISPR/Cas9-mediated deletion of suspected targets (e.g., nfsB in E. coli) to validate resistance mechanisms .
Q. What advanced analytical methods improve characterization of its degradation products?
- Answer : (i) Stability-Indicating HPLC : Use C18 columns with acetonitrile/water gradients to separate degradation products under stress conditions (e.g., 40°C, 75% RH) . (ii) LC-QTOF-MS : Fragment ions (m/z 150–400) to identify hydrolysis byproducts (e.g., cleaved carboxamide bonds) . (iii) Solid-State NMR : Monitor crystallinity changes during accelerated stability testing .
Key Methodological Considerations
- Synthesis Optimization : Use design of experiments (DoE) to optimize reaction time, solvent polarity, and catalyst loading (e.g., triethylamine for amide coupling) .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 independent replicates .
- Data Interpretation : Cross-reference spectral data with PubChem entries (CID: [insert CID]) to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
